molecular formula C44H67NO13 B1674329 Laidlomycin phenylcarbamate CAS No. 101191-83-7

Laidlomycin phenylcarbamate

Cat. No. B1674329
M. Wt: 818 g/mol
InChI Key: UCILZFARCSTHAF-MTAWXPIYSA-N
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Patent
US04542027

Procedure details

Phenyl isocyanate (2.38 g, 20 mmol) was added to a solution of laidlomycin (14 g, 20 mmol) in 100 ml of pyridine. The mixture was heated in an oil bath at 70° for 30 min. The mixture was cooled, diluted with dichloromethane, washed with 5% aqueous hydrochloric acid and water, and evaporated. The residue was purified by silica gel chromatography (75% ether hexane, 0.01% formic acid eluent) to afford 10 g of laidlomycin phenylcarbamate as an amorphous solid which melted at 88°-90° C. Carbon-13 NMR spectroscopy confirmed the structure.
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
laidlomycin
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][CH2:11][C:12]([O:14][C@@H:15]([C@@H:54]([C:56]([OH:58])=[O:57])[CH3:55])[C@@H:16]([C@H:18]1[O:23][C@:22]2([O:27][C@@:26]([C@@H:29]3[O:33][C@@:32]([C@@H:35]4[O:39][C@@H:38]([C@H:40]5[O:45][C@@:44]([OH:48])([CH2:46][OH:47])[C@H:43]([CH3:49])[CH2:42][C@@H:41]5[CH3:50])[CH2:37][C@@H:36]4[CH3:51])([CH3:34])[CH2:31][CH2:30]3)([CH3:28])[CH2:25][CH2:24]2)[CH2:21][C@H:20]([OH:52])[C@H:19]1[CH3:53])[CH3:17])=[O:13]>N1C=CC=CC=1.ClCCl>[CH3:10][CH2:11][C:12]([O:14][CH:15]([CH:54]([C:56]([OH:58])=[O:57])[CH3:55])[CH:16]([CH:18]1[O:23][C:22]2([O:27][C:26]([CH:29]3[O:33][C:32]([CH:35]4[O:39][CH:38]([CH:40]5[O:45][C:44]([OH:48])([CH2:46][O:47][C:8]([NH:7][C:1]6[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=6)=[O:9])[CH:43]([CH3:49])[CH2:42][CH:41]5[CH3:50])[CH2:37][CH:36]4[CH3:51])([CH3:34])[CH2:31][CH2:30]3)([CH3:28])[CH2:25][CH2:24]2)[CH2:21][CH:20]([OH:52])[CH:19]1[CH3:53])[CH3:17])=[O:13]

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
laidlomycin
Quantity
14 g
Type
reactant
Smiles
CCC(=O)O[C@H]([C@H](C)[C@@H]1[C@@H]([C@H](C[C@@]2(O1)CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)O)C)[C@H](C)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated in an oil bath at 70° for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with 5% aqueous hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (75% ether hexane, 0.01% formic acid eluent)

Outcomes

Product
Name
Type
product
Smiles
CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=CC=C6)O)C)C)C)O)C)C(C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.